molecular formula C9H6ClNO2 B2938241 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one CAS No. 51725-85-0

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B2938241
CAS No.: 51725-85-0
M. Wt: 195.6
InChI Key: BVAIGBCPSXKAMZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one is a chemical compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a chlorophenyl group attached to the oxazolone ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    4-Chloromethcathinone: Another cathinone derivative with similar chemical structure.

    3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one: A structural isomer with different substitution pattern on the phenyl ring.

Uniqueness

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its specific substitution pattern and the presence of the oxazolone ring. This imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its unique structure makes it a valuable compound for various research applications and industrial uses.

Properties

IUPAC Name

3-(3-chlorophenyl)-4H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAIGBCPSXKAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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